(R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride
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Overview
Description
®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 5-bromopyridine with ®-1-phenylethanamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride may involve large-scale bromination reactions followed by purification processes such as recrystallization and chromatography. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or ammonia under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe in biochemical assays and helps in understanding the binding affinities and specificities of various biomolecules.
Medicine
In medicinal chemistry, ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is investigated for its potential therapeutic properties. It is used in the design and development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes, which are crucial for understanding its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 5-Bromo-2-methylpyridine
- 5-Bromo-3-pyridinol
Uniqueness
®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXWWIUGLXZTI-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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